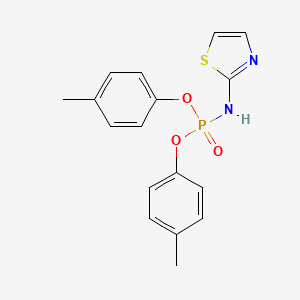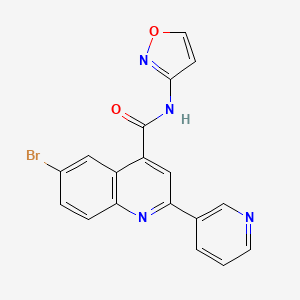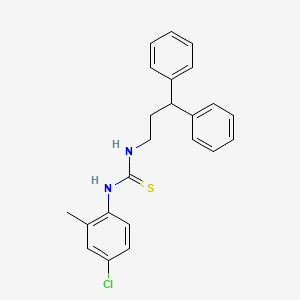![molecular formula C13H12ClNO2S2 B4794667 O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
Vue d'ensemble
Description
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. This compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
Mécanisme D'action
The mechanism of action of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can suppress the immune response and reduce inflammation. This mechanism of action has been shown to be effective in various autoimmune diseases, where excessive immune activation and inflammation are major contributors to disease pathology.
Biochemical and Physiological Effects
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. This compound has also been found to reduce the proliferation of T cells, which play a crucial role in the immune response. Additionally, O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to have an immunomodulatory effect, which can help restore the balance of the immune system in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is its specificity for JAK enzymes. This compound has been found to selectively inhibit JAK enzymes, without affecting other kinases or signaling pathways. This specificity can help minimize off-target effects and reduce the risk of adverse events. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term safety and efficacy of this compound in humans are still being evaluated, and further studies are needed to determine its optimal dosing regimen and potential side effects.
Orientations Futures
There are several future directions for the research and development of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of the long-term safety and efficacy of this compound in humans, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing regimen, potential side effects, and drug interactions of this compound. Finally, there is a need for the development of novel JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can help overcome the limitations of current JAK inhibitors and improve their therapeutic potential.
Conclusion
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is a promising small molecule inhibitor that targets the JAK family of enzymes. This compound has shown potential therapeutic applications in various autoimmune diseases, where excessive immune activation and inflammation are major contributors to disease pathology. While there are still several challenges and limitations associated with the use of this compound, ongoing research and development efforts are focused on optimizing its synthesis method, evaluating its long-term safety and efficacy, and developing novel JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune responses. This compound has been found to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
O-propyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-2-7-17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-6H,2,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGDOLOVNTENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4794602.png)
![2-{[5-(1-amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone hydrochloride](/img/structure/B4794620.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4794629.png)
![5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794632.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4794633.png)
![dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate](/img/structure/B4794644.png)


![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)

![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4794670.png)